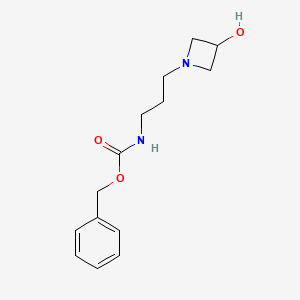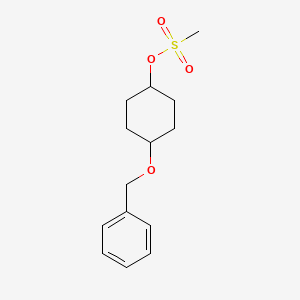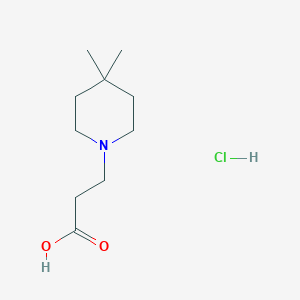
2-Chloro-2'-fluorobiphenyl-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-2’-fluorobiphenyl-4-amine is an organic compound with the molecular formula C12H9ClFN It is a biphenyl derivative, where the biphenyl core is substituted with a chlorine atom at the 2-position and a fluorine atom at the 2’-position, along with an amine group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2’-fluorobiphenyl-4-amine typically involves the following steps:
-
Suzuki-Miyaura Coupling Reaction: : This is a common method used to form biphenyl derivatives. The reaction involves the coupling of a halogenated aromatic compound with an arylboronic acid in the presence of a palladium catalyst and a base. For instance, 2-chlorobiphenyl can be coupled with 2-fluoro-4-aminophenylboronic acid under suitable conditions to yield 2-Chloro-2’-fluorobiphenyl-4-amine .
-
Nucleophilic Aromatic Substitution: : Another method involves the nucleophilic substitution of a halogenated biphenyl derivative with an amine. For example, 2-chloro-2’-fluorobiphenyl can be reacted with ammonia or an amine under appropriate conditions to introduce the amine group at the 4-position .
Industrial Production Methods
Industrial production of 2-Chloro-2’-fluorobiphenyl-4-amine may involve large-scale application of the above synthetic routes, optimized for higher yields and cost-effectiveness. The choice of method depends on factors such as availability of starting materials, reaction efficiency, and environmental considerations.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : 2-Chloro-2’-fluorobiphenyl-4-amine can undergo oxidation reactions, where the amine group can be oxidized to form corresponding nitro or nitroso derivatives under strong oxidizing conditions .
-
Reduction: : The compound can also undergo reduction reactions, particularly if it contains any reducible functional groups. For instance, nitro derivatives of this compound can be reduced back to the amine form using reducing agents like hydrogen gas in the presence of a catalyst .
-
Substitution: : The chlorine and fluorine atoms in the biphenyl core can be substituted by other nucleophiles under suitable conditions. For example, the chlorine atom can be replaced by a hydroxyl group using a base .
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide, and nitric acid are commonly used oxidizing agents.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride are typical reducing agents.
Bases: Sodium hydroxide, potassium carbonate, and sodium methoxide are often used in substitution reactions.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Hydroxyl or other substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-Chloro-2’-fluorobiphenyl-4-amine has several applications in scientific research:
-
Chemistry: : It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable building block in organic synthesis .
-
Biology: : The compound can be used in the study of biological systems, particularly in understanding the interactions of biphenyl derivatives with biological molecules .
-
Medicine: : Research into its potential pharmacological properties is ongoing. It may serve as a lead compound in the development of new drugs, particularly those targeting specific enzymes or receptors .
-
Industry: : It is used in the production of advanced materials, including polymers and specialty chemicals. Its unique properties can impart desirable characteristics to these materials.
Wirkmechanismus
The mechanism of action of 2-Chloro-2’-fluorobiphenyl-4-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of chlorine and fluorine atoms can influence its binding affinity and specificity towards molecular targets . The amine group can participate in hydrogen bonding and other interactions, further modulating its activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-4-fluorobiphenyl: Similar structure but lacks the amine group.
2-Fluoro-4-aminobiphenyl: Similar structure but lacks the chlorine atom.
2-Chloro-4-aminobiphenyl: Similar structure but lacks the fluorine atom.
Uniqueness
2-Chloro-2’-fluorobiphenyl-4-amine is unique due to the presence of both chlorine and fluorine atoms along with an amine group. This combination of substituents can significantly influence its chemical reactivity and biological activity, making it a versatile compound for various applications.
Eigenschaften
IUPAC Name |
3-chloro-4-(2-fluorophenyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFN/c13-11-7-8(15)5-6-9(11)10-3-1-2-4-12(10)14/h1-7H,15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEIGDNCBZZFCSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=C(C=C2)N)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethanesulfonic acid [3-bromo-5-(pyrrolidine-1-carbonyl)-phenyl]-amide](/img/structure/B8130600.png)



![3-Cyclopropanesulfonylamino-N,N-dimethyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B8130638.png)



![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazole-1-carboxylic acid ethyl-methyl-amide](/img/structure/B8130661.png)



![N-Cyclopentylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B8130680.png)
